GAD65(247-266) epitope (TFA)

Descripción

GAD65(247-266) epitope (TFA) is a synthetic peptide corresponding to residues 247–266 of glutamic acid decarboxylase 65 (GAD65), a key enzyme that converts glutamate to γ-aminobutyric acid (GABA) . This epitope is a T-cell antigen implicated in type 1 diabetes (T1D) pathogenesis, where it competes with low affinity for binding to I-Ag7, a major histocompatibility complex (MHC) class II molecule associated with autoimmune diabetes . The trifluoroacetic acid (TFA) moiety stabilizes the peptide during synthesis and storage .

Propiedades

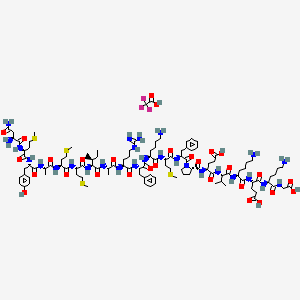

Fórmula molecular |

C111H174F3N27O29S4 |

|---|---|

Peso molecular |

2536.0 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C109H173N27O27S4.C2HF3O2/c1-11-62(4)89(135-102(157)79(46-55-167-10)128-98(153)76(43-52-164-7)122-90(145)63(5)119-103(158)80(57-67-35-37-68(137)38-36-67)131-99(154)77(44-53-165-8)123-92(147)69(113)59-84(114)138)107(162)120-64(6)91(146)121-73(33-24-50-117-109(115)116)96(151)132-81(56-65-26-14-12-15-27-65)104(159)125-71(31-19-22-48-111)94(149)127-78(45-54-166-9)100(155)133-82(58-66-28-16-13-17-29-66)108(163)136-51-25-34-83(136)105(160)129-75(40-42-86(141)142)101(156)134-88(61(2)3)106(161)130-72(32-20-23-49-112)95(150)126-74(39-41-85(139)140)97(152)124-70(30-18-21-47-110)93(148)118-60-87(143)144;3-2(4,5)1(6)7/h12-17,26-29,35-38,61-64,69-83,88-89,137H,11,18-25,30-34,39-60,110-113H2,1-10H3,(H2,114,138)(H,118,148)(H,119,158)(H,120,162)(H,121,146)(H,122,145)(H,123,147)(H,124,152)(H,125,159)(H,126,150)(H,127,149)(H,128,153)(H,129,160)(H,130,161)(H,131,154)(H,132,151)(H,133,155)(H,134,156)(H,135,157)(H,139,140)(H,141,142)(H,143,144)(H4,115,116,117);(H,6,7)/t62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-;/m0./s1 |

Clave InChI |

ZKBXNMANHKRIBC-ZEXQSJFRSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a polystyrene-based resin functionalized with a acid-labile linker. Common choices include:

- Rink amide resin : Yields C-terminal amide peptides after cleavage.

- Wang resin : Produces C-terminal carboxylic acids.

The first amino acid (C-terminal residue of the peptide) is loaded onto the resin via a carboxylate group. For GAD65(247-266), the C-terminal leucine is typically attached using a coupling reagent such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Resin loading capacities range from 0.3–0.7 mmol/g, ensuring high synthetic yields.

Fmoc Deprotection and Coupling Cycles

Each amino acid addition follows a standardized protocol:

- Deprotection : Fmoc groups are removed using 20% piperidine in DMF (N,N-dimethylformamide).

- Activation : Subsequent amino acids (pre-loaded with Fmoc and side-chain protecting groups) are activated with HBTU/HOBt (1-hydroxybenzotriazole).

- Coupling : Activated amino acids react with the resin-bound peptide chain for 30–60 minutes.

Coupling efficiency is verified via the Kaiser test, which detects free amine groups. Incomplete reactions necessitate recoupling or capping with acetic anhydride.

Side-Chain Protection Strategies

Critical protecting groups ensure side-chain integrity during synthesis:

| Amino Acid | Protecting Group | Deprotection Condition |

|---|---|---|

| Arginine | Pbf | 95% TFA, 2–4 hrs |

| Lysine | Boc | 95% TFA, 30 min |

| Cysteine | Trt | 95% TFA, 30 min |

| Aspartic Acid | OtBu | 95% TFA, 30 min |

For GAD65(247-266), cysteine residues (if present) require trityl (Trt) protection to prevent disulfide formation during synthesis.

Cleavage and Global Deprotection

The peptide-resin is treated with a TFA-based cocktail to simultaneously cleave the peptide from the resin and remove side-chain protections. A typical mixture includes:

- TFA (95%) : Primary cleavage agent.

- Water (2.5%) : Quenches reactive intermediates.

- Triisopropylsilane (TIS, 2.5%) : Scavenges carbocations.

- Phenol (1%) : Prevents alkylation side reactions.

Reaction conditions: 2–4 hours at room temperature. The TFA counterion remains associated with the peptide after lyophilization, enhancing solubility in aqueous buffers.

Purification and Quality Control

Crude peptides are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Key parameters:

- Mobile phase : Gradient of acetonitrile (0.1% TFA) in water (0.1% TFA).

- Purity assessment : Analytical HPLC (>95% purity required).

- Mass verification : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry.

Optimization Challenges and Solutions

Aggregation During Synthesis

The GAD65(247-266) sequence (molecular weight: 2535.99 Da) contains hydrophobic residues (e.g., phenylalanine, leucine) prone to aggregation. Mitigation strategies include:

Epimerization Risks

Asparagine and glutamine residues may undergo dehydration to form nitriles. Using HATU (instead of HBTU) and maintaining coupling temperatures <25°C minimizes racemization.

Comparative Analysis of Cleavage Methods

A study comparing cleavage cocktails demonstrated the following outcomes for GAD65(247-266):

| Cocktail | Purity (%) | Yield (%) |

|---|---|---|

| TFA/H₂O/TIS (95:2.5:2.5) | 92.1 | 78 |

| TFA/EDT/H₂O (94:3:3) | 89.4 | 72 |

| TFA/Thioanisole/H₂O (90:5:5) | 85.7 | 68 |

The TFA/H₂O/TIS combination provided optimal balance between purity and yield.

Scale-Up Considerations

Industrial-scale synthesis (multi-gram batches) requires:

- Automated synthesizers : Enable parallel synthesis with real-time monitoring.

- Cost-effective resins : Wang resin ($150–$200/g) is preferred over Rink amide ($300–$400/g).

- Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Applications in Biomedical Research

The TFA form of GAD65(247-266) is utilized in:

Análisis De Reacciones Químicas

GAD65(247-266) epitope (TFA) primarily undergoes peptide bond formation during its synthesis. The common reagents used in these reactions include amino acid derivatives with protecting groups, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and activators like 1-hydroxybenzotriazole (HOBt) . The major product formed is the desired peptide sequence, which is then purified and characterized .

Aplicaciones Científicas De Investigación

Immunogenic Properties and Role in Type 1 Diabetes

The GAD65(247-266) epitope has been identified as a T cell epitope associated with type 1 diabetes. Research indicates that T cells specific to this epitope are more prevalent in individuals with T1D compared to healthy controls. For example, a study demonstrated that circulating CD4+ T cells specific for GAD65(247-266) were detected significantly more often in T1D patients than in healthy individuals after in vitro expansion, suggesting a proinflammatory role for these T cells in the disease's progression .

Table 1: CD4+ T Cell Responses to GAD65 Epitopes

| Epitope | Patients with T1D | Healthy Controls | Statistical Significance |

|---|---|---|---|

| GAD65(121-140) | 6/10 | 0/9 | p = 0.0108 |

| GAD65(250-266) | 9/17 | 1/11 | p = 0.0407 |

This data indicates that both GAD65(121-140) and GAD65(250-266) epitopes are strongly associated with T1D, emphasizing their potential as biomarkers for disease susceptibility and progression.

Recognition of Posttranslationally Modified Epitopes

Research has also focused on the recognition of posttranslationally modified forms of GAD65 epitopes, which may have different immunogenic profiles. For instance, studies have shown that memory T cells specific for modified forms of GAD65 are present at higher frequencies in individuals with T1D. The modifications can enhance the binding affinity to MHC class II molecules, thereby increasing the likelihood of T cell activation .

Neurological Disorders and Anti-GAD Antibodies

The presence of anti-GAD antibodies, including those targeting the GAD65(247-266) epitope, has been linked to various neurological disorders beyond diabetes. These include epilepsy and cerebellar ataxia. A recent case study highlighted two patients with epilepsy associated with anti-GAD65 antibodies who exhibited symptoms such as diplopia and nystagmus. The management involved immunotherapy, which led to varying degrees of symptom relief .

Case Study Summary: Anti-GAD65 Antibody-Associated Epilepsy

| Patient ID | Initial Symptoms | Treatment | Outcome |

|---|---|---|---|

| Patient A | Seizures, diplopia | Steroids + Mycophenolate | Improved diplopia; nystagmus resolved |

| Patient B | Seizures, nystagmus | Steroids + Mycophenolate | Persistent diplopia; nystagmus resolved |

These findings underline the importance of recognizing anti-GAD antibodies in patients presenting with unexplained neurological symptoms.

Potential Therapeutic Implications

Understanding the immunogenicity of the GAD65(247-266) epitope opens avenues for therapeutic interventions aimed at modulating immune responses in autoimmune diseases. For instance, peptide-based therapies could potentially be developed to induce tolerance or modify immune responses in individuals at risk for or suffering from T1D.

Mecanismo De Acción

The mechanism of action of GAD65(247-266) epitope (TFA) involves its interaction with the immune system. As a T cell epitope, it binds to the major histocompatibility complex (MHC) class II molecule I-A g7, which is associated with type I diabetes . This binding triggers an immune response, leading to the activation of T cells that target pancreatic beta cells . The molecular target of this epitope is the GAD65 enzyme, which plays a crucial role in the conversion of glutamate to GABA .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₁₁H₁₇₄F₃N₂₇O₂₉S₄

- Molecular Weight : 2535.99 g/mol

Functional Role :

In T1D, GAD65(247-266) is presented by antigen-presenting cells via MHC-II to CD4+ T cells, triggering autoimmune destruction of pancreatic β-cells . Despite its low binding affinity to I-Ag7, it remains a focal point for studying epitope-specific immune responses .

Comparison with Similar Compounds

GAD65(524-543) Epitope

Structural and Functional Differences :

- Sequence : Residues 524–543 of GAD65 .

- Role in Immunity: Activates T-cell clone BDC2.5 in non-obese diabetic (NOD) mice, enhancing susceptibility to diabetes upon adoptive transfer of T cells .

- Affinity : Both epitopes exhibit low affinity for their targets, but GAD65(524-543) shows stronger proliferative responses in specific T-cell models .

Proinsulin-Derived Peptides (e.g., B24-C33)

Cross-Reactivity and Homology :

- GAD65 shares a 13-amino-acid homology with proinsulin BC peptide, yet cross-reactivity between GAD65(247-266) and proinsulin peptides is unlikely .

- Immune Response: Proinsulin B24-C33 induces splenic T-cell proliferation in young NOD mice, whereas GAD65(247-266) becomes dominant in older mice (6–8 weeks) .

Conformational GAD65 Epitopes (e.g., E517, N247, L574)

Key Residues and Antibody Binding :

- Mutations at residues E517, N247, and L574 disrupt binding of conformation-dependent autoantibodies in T1D patients, highlighting the importance of tertiary structure .

- Contrast with Linear Epitopes: Unlike GAD65(247-266), these conformational epitopes depend on non-linear spatial arrangements, making them harder to mimic synthetically .

GAD67 Epitopes

Cross-Reactivity :

- Autoantibodies to GAD67 are rare and arise from cross-reactivity with GAD65, driven by minor shared epitopes .

- Immunogenicity: GAD65 is the dominant autoantigen in T1D; GAD67 alone shows minimal immunogenicity .

Data Tables

Table 1: Structural and Functional Comparison of GAD65 Epitopes

Table 2: Cross-Reactivity and Epitope Specificity

Research Findings and Implications

Q & A

Q. What is the functional role of the GAD65(247-266) epitope in autoimmune diabetes?

The GAD65(247-266) epitope is a T-cell recognition site derived from the 65 kDa glutamic acid decarboxylase (GAD65), an enzyme involved in GABA synthesis. It binds to the diabetes-associated MHC class II molecule I-Ag7 with low affinity, triggering T-cell responses implicated in type 1 diabetes (T1D) pathogenesis . Methodologically, its role is studied using NOD mice models, where adoptive transfer of T cells reactive to this epitope accelerates diabetes onset. Competitive binding assays and ELISAs with truncated GAD65 constructs are used to assess epitope specificity .

Q. How is the GAD65(247-266) epitope experimentally validated as a T-cell target?

Validation involves:

- T-cell proliferation assays : Isolated T cells from diabetic models (e.g., NOD mice) are stimulated with synthetic GAD65(247-266) peptides to measure proliferative responses .

- MHC-peptide tetramer staining : Fluorescently labeled tetramers of I-Ag7 loaded with the epitope identify antigen-specific T cells in pancreatic islets .

- Epitope mapping : Chimeric GAD65/67 proteins and point mutations localize conformational vs. linear epitopes .

Q. What assays are used to detect GAD65 autoantibodies targeting conformational epitopes?

Conformational epitopes are detected using:

- Sandwich ELISA : Monoclonal antibodies (e.g., GAD-6) with distinct epitope specificities capture and detect native GAD65 .

- Radioligand binding assays (RBA) : Full-length recombinant GAD65 distinguishes disease-associated epitopes from cross-reactive linear epitopes .

Advanced Research Questions

Q. How do structural differences between GAD65 and GAD67 influence epitope specificity in T1D?

GAD65 has higher structural flexibility and distinct electrostatic surfaces compared to GAD67, creating immunodominant epitopes (e.g., residues 247-266). These regions are absent or rigid in GAD67, explaining its low antigenicity. Structural studies using X-ray crystallography and chimeric mutants reveal that mobility in the C-terminal domain of GAD65 facilitates T-cell recognition .

Q. What mechanisms explain the low-affinity binding of GAD65(247-266) to I-Ag7 and its biological significance?

Low-affinity binding may result from suboptimal peptide-MHC interactions, as shown by competitive binding assays . However, this epitope still drives autoimmune pathology via:

- Epitope spreading : Cross-reactivity with viral peptides (e.g., human cytomegalovirus) through molecular mimicry amplifies T-cell activation .

- T-cell avidity modulation : Altered peptide ligands (APLs) with single amino acid substitutions enhance or antagonize T-cell responses, suggesting therapeutic potential .

Q. How do epitope-specific GAD65 autoantibodies correlate with disease progression in latent autoimmune diabetes?

Longitudinal studies using epitope-specific assays (e.g., truncated GAD65 constructs) show persistent reactivity to the middle (residues 242-439) and C-terminal (451-585) regions in adult-onset patients. Unlike pediatric T1D, no epitope spreading occurs post-diagnosis, but sustained C-terminal reactivity predicts faster insulin dependency .

Q. What experimental strategies resolve contradictions in GAD65 epitope data across studies?

Discrepancies arise from:

- Assay variability : RBA vs. electrochemiluminescence (ECL) assays differ in sensitivity for conformational epitopes .

- Species-specific differences : Mouse vs. human GAD65 epitopes vary in immunodominance; transgenic HLA-DR4 models improve translational relevance .

- Sample timing : Epitope specificity shifts during disease progression, requiring longitudinal sampling .

Q. Can molecular mimicry between GAD65(247-266) and microbial antigens drive autoimmunity?

Yes. For example:

- Rotavirus VP7 peptides : Share sequence homology with GAD65 epitopes, inducing cross-reactive T cells in HLA-DR4+ individuals .

- Human cytomegalovirus (hCMV) : hCMV peptides activate GAD65-specific T cells via identical TCR recognition patterns, validated using dendritic cell processing assays .

Methodological Challenges and Solutions

Q. How are conformational epitopes on GAD65 characterized despite technical limitations?

Conformational epitopes are mapped using:

- Phage-display libraries : Identify mimotopes that mimic native epitopes .

- Monoclonal antibody Fabs : Stabilize epitopes for cryo-EM or X-ray crystallography .

- Competition assays : Compare binding of patient sera to wild-type vs. mutant GAD65 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.